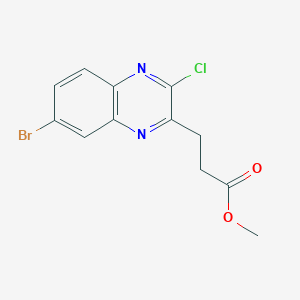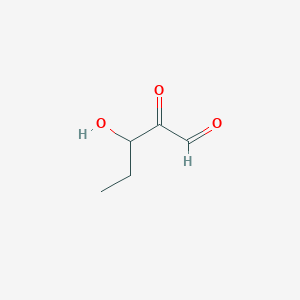
3-Hydroxy-2-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-oxopentanal is an organic compound with the molecular formula C5H8O3 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of acetoacetate in the presence of a suitable oxidant. The reaction typically takes place in a solvent, and the product is obtained after a series of condensation and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is designed to be efficient, cost-effective, and environmentally friendly, with a focus on high conversion rates and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-oxopentanal involves its reactivity with various molecular targets. The hydroxyl and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-oxobutanal: Similar in structure but with a shorter carbon chain.
3-Hydroxy-2-oxobutanal: Another related compound with similar functional groups.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
3-hydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h3-4,7H,2H2,1H3 |
Clave InChI |
DGAOCHBNQCRVTI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


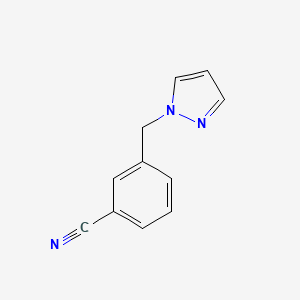
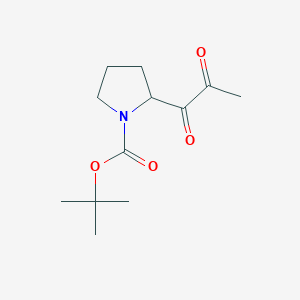
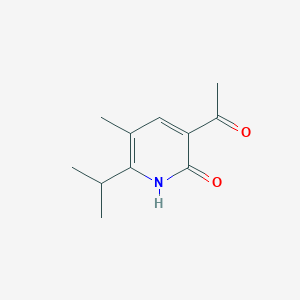
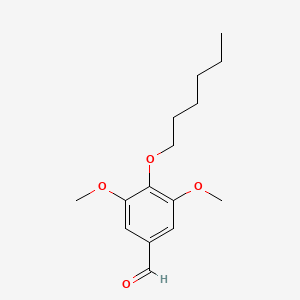
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
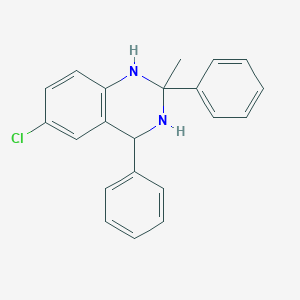
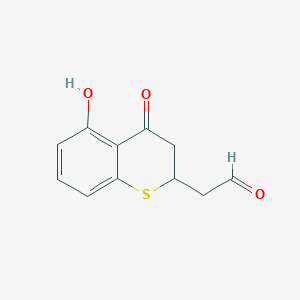
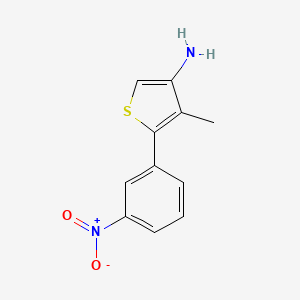
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)

![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
